2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444251
InChI: InChI=1S/C19H27ClN2O3/c1-15(2)22(18(23)12-20)13-17-10-6-7-11-21(17)19(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
SMILES: CC(C)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C19H27ClN2O3
Molecular Weight: 366.9 g/mol

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13444251

Molecular Formula: C19H27ClN2O3

Molecular Weight: 366.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C19H27ClN2O3
Molecular Weight 366.9 g/mol
IUPAC Name benzyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H27ClN2O3/c1-15(2)22(18(23)12-20)13-17-10-6-7-11-21(17)19(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
Standard InChI Key PUGGKFNANFVDKO-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives, specifically those containing a piperidine structure. The compound is of interest in medicinal chemistry due to its potential applications in the development of therapeutic agents.

Synthesis

The synthesis of 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves several steps, which may include:

  • Starting Materials: The synthesis often begins with a piperidine derivative and involves the introduction of the isopropyl-amino group followed by the chloro-acetyl group.

  • Reaction Conditions: The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yield and purity of the final product.

Potential Therapeutic Targets

  • Cancer Cells: Compounds with similar structures have been studied for their activity against certain types of cancer cells, suggesting potential therapeutic applications.

  • Other Targets: Further research is needed to elucidate the precise mechanism of action and potential therapeutic targets of this compound.

Chemical Reactions

The compound can participate in various chemical reactions, including those that modify its structure for specific applications or enhance its pharmacological properties. These reactions are essential for optimizing the compound's biological activity.

Stereochemistry

The stereochemistry of the compound, particularly the configuration at the piperidine nitrogen, may influence its biological activity. Computational chemistry tools can be used to model its three-dimensional conformation and predict interactions with biological targets.

Data Tables

CompoundMolecular FormulaMolecular WeightCAS Number
4-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl esterC19H27ClN2O3Not specified1353956-15-6
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC15H27ClN2O3318.85 g/mol1353998-35-2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator